![molecular formula C19H23NO2S2 B2780529 (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034466-31-2](/img/structure/B2780529.png)
(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains thiophene, cyclopentyl, and piperidinyl groups . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring containing four carbon atoms and a sulfur atom . Cyclopentyl is a cycloalkane derived from cyclopentane by removal of a hydrogen atom from a carbon atom. Piperidinyl is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on its exact molecular structure. Thiophene rings, for example, can participate in various reactions such as halogenation, oxidation, and metal-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Thiophene-Based Compounds in Material Science and Pharmaceuticals
Thiophene, a sulfur-containing heteroaromatic ring, is crucial in heterocyclic compounds' chemical world due to its diverse applications. Substituted thiophenes have shown a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects. Moreover, polymeric thiophenes have been utilized in electronic devices like thin-film transistors and solar cells, highlighting their importance in material science and pharmaceuticals (Nagaraju et al., 2018).
Antitumor Activity of Thiophene Derivatives
Thienopyridine and benzofuran derivatives, including those containing thiophene units, have been identified as potent anti-tumor agents. Their structure-activity relationships indicate a new type of cytotoxic agent selective against tumorigenic cell lines, showcasing the therapeutic potential of thiophene derivatives in cancer treatment (Hayakawa et al., 2004).
G Protein-Coupled Receptor Antagonists
Compounds with thiophene units have been reported as effective small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), indicating their potential in developing treatments for disorders associated with this receptor (Romero et al., 2012).
Selective Estrogen Receptor Modulators (SERMs)
Thiophene-based compounds, such as raloxifene analogs, have been explored for their SERM activity, offering a promising approach for treating conditions like osteoporosis and breast cancer by modulating estrogen receptors (Palkowitz et al., 1997).
Enzyme Inhibition for Neurological Applications
Thiophene derivatives have been studied for their inhibitory activity against enzymes relevant to neurological diseases, indicating their potential in treating conditions such as Alzheimer’s disease and other cognitive disorders (Cetin et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c21-18(19(8-1-2-9-19)17-4-3-12-24-17)20-10-5-15(6-11-20)22-16-7-13-23-14-16/h3-4,7,12-15H,1-2,5-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOWSJWTUOHMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone |
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